molecular formula C17H15Cl2FN2O3S B12219602 N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide

Cat. No.: B12219602
M. Wt: 417.3 g/mol
InChI Key: LHIGCTQAMRZFQS-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a sulfonamide-prolinamide hybrid compound characterized by a proline-derived backbone substituted with a 2,5-dichlorophenyl group and a 4-fluorophenylsulfonyl moiety. Key structural features include:

  • Prolinamide core: The proline-derived structure may confer conformational rigidity, influencing solubility and biological interactions compared to linear sulfonamides.

Characterization methods such as NMR (1H, 13C, 19F), mass spectrometry, and TLC are standard for verifying its purity and structure, as seen in related sulfonamide syntheses .

Properties

Molecular Formula

C17H15Cl2FN2O3S

Molecular Weight

417.3 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H15Cl2FN2O3S/c18-11-3-8-14(19)15(10-11)21-17(23)16-2-1-9-22(16)26(24,25)13-6-4-12(20)5-7-13/h3-8,10,16H,1-2,9H2,(H,21,23)

InChI Key

LHIGCTQAMRZFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and fluorophenyl intermediates. These intermediates are then subjected to sulfonylation and amidation reactions under controlled conditions to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, are crucial to achieving consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, and electrophiles like alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10Cl2FNO2S
  • Molecular Weight : 334.2 g/mol
  • IUPAC Name : N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide

The compound features a proline backbone substituted with a dichlorophenyl group and a fluorophenylsulfonyl moiety, which contribute to its biological activity.

Dopamine Receptor Modulation

Research has indicated that compounds similar to this compound can act as positive allosteric modulators of dopamine receptors. Specifically, studies have focused on the D1 dopamine receptor, which plays a crucial role in various neuropsychiatric disorders including schizophrenia and Parkinson's disease .

  • Mechanism of Action : Positive allosteric modulators enhance the receptor's response to its natural ligand (dopamine), potentially improving cognitive function and mood stabilization in patients with neuropsychiatric conditions.

Neuropsychiatric Disorder Treatment

The compound is under investigation for its potential use in treating disorders such as:

  • Schizophrenia : By modulating dopamine activity, it may help alleviate symptoms associated with this disorder.
  • Parkinson's Disease : Enhancing dopaminergic signaling could improve motor functions and reduce symptoms related to dopamine deficiency.

Case Studies and Clinical Trials

A number of studies have been conducted to evaluate the safety and efficacy of compounds related to this compound:

StudyFocusFindings
Phase 1 Clinical Trial on Mevidalen (LY3154207)D1 Dopamine Receptor ModulationDemonstrated safety and tolerability; showed potential for treating cognitive deficits in neurodegenerative diseases .
Pharmacokinetic StudiesAbsorption and DistributionConfirmed that similar compounds cross the blood-brain barrier effectively, indicating potential for central nervous system activity .
Behavioral StudiesEfficacy in Animal ModelsEnhanced release of cortical acetylcholine observed; reversal of hypomotility after dopamine depletion .

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Halogenated Aryl Groups

N-(2,5-dichlorophenyl)methanesulfonamide (WIHGUQ)
  • Structure : Methanesulfonamide core with a 2,5-dichlorophenyl group.
  • Key Differences : Lacks the prolinamide backbone and 4-fluorophenylsulfonyl substituent.
N-(4-fluorophenyl)methanesulfonamide (CICPIO)
  • Structure : Methanesulfonamide with a 4-fluorophenyl group.
  • Key Differences : Missing the dichlorophenyl and prolinamide components.
  • Properties: The electron-withdrawing fluorine may enhance metabolic stability compared to non-fluorinated analogs .
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide
  • Structure : Methanesulfonamide integrated into a pyrimidine ring system.
  • Key Differences: Heterocyclic backbone alters electronic properties and steric profile compared to the prolinamide scaffold.

Sulfonamide-Piperazine/Benzhydryl Analogs

Compounds such as 1-(Bis(4-fluorophenyl)methyl)-4-((4-sulfamoylaminophenyl)sulfonyl)piperazine (6i) and N-(2-(4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6l) feature complex sulfonamide-piperazine architectures with bis(4-fluorophenyl)methyl groups.

  • Structural Contrasts : These analogs utilize piperazine or benzhydryl cores instead of prolinamide, leading to differences in:
    • Conformation : Flexible piperazine rings vs. rigid proline.
    • Bioactivity : Piperazine derivatives often target CNS receptors, whereas prolinamides may favor protease inhibition .

Pesticide-Related Sulfonamides

Compounds like tolylfluanid and dichlofluanid contain sulfonamide groups with fluorinated or chlorinated aryl substituents.

  • Key Differences : These agrochemicals feature dichlorofluoroalkyl groups, enhancing hydrophobicity for pesticidal activity. The target compound’s prolinamide structure likely reduces environmental persistence compared to these halogen-rich pesticides .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notable Features
N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide C₁₇H₁₄Cl₂FN₂O₃S 419.27 Prolinamide, 2,5-Cl₂Ph, 4-F-PhSO₂ Not reported Conformationally constrained
N-(2,5-dichlorophenyl)methanesulfonamide (WIHGUQ) C₇H₇Cl₂NO₂S 248.11 2,5-Cl₂Ph, CH₃SO₂ Not reported Simpler structure, higher solubility
N-(4-fluorophenyl)methanesulfonamide (CICPIO) C₇H₈FNO₂S 189.21 4-F-Ph, CH₃SO₂ Not reported Enhanced metabolic stability
Tolylfluanid C₁₀H₁₃Cl₂FN₂O₂S₂ 347.26 4-Me-Ph, (CH₃)₂NSO₂ Not reported Pesticidal use, highly halogenated

Research Findings and Implications

  • Steric Considerations: The 2,5-dichlorophenyl group may hinder rotational freedom, affecting binding to biological targets relative to monosubstituted aryl analogs .
  • Biological Relevance : Prolinamide derivatives are understudied compared to piperazine-based sulfonamides, suggesting unique applications in medicinal chemistry (e.g., protease inhibition or kinase modulation) .

Biological Activity

N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure

The compound's molecular formula is C13H10Cl2FNO2SC_{13}H_{10}Cl_{2}FNO_{2}S with a molecular weight of approximately 319.306 g/mol. Its structure includes a proline derivative with distinct halogen substitutions that may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds, suggesting that this compound may exhibit similar properties. For instance, a series of synthesized compounds demonstrated significant activity against gram-positive bacteria and mycobacteria, with several derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The structure-activity relationship (SAR) analyses indicate that halogenated phenyl groups enhance antimicrobial efficacy .

CompoundActivity Against MRSAIC50 (μM)
Compound AYes0.5
Compound BYes0.7
This compoundTBDTBD

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated in RAW264.7 macrophage cells. The compound significantly inhibited nitric oxide (NO) production induced by lipopolysaccharide (LPS), demonstrating its potential as an anti-inflammatory agent. The inhibition rate was reported at approximately 42% compared to a positive control .

Study 1: Antimicrobial Efficacy

A study examining various derivatives of sulfonamides found that compounds with similar structural motifs to this compound displayed potent antibacterial activity against resistant strains . The study utilized both in vitro assays and structure-activity relationship modeling to assess efficacy.

Study 2: Inhibition of Pro-inflammatory Cytokines

Another investigation focused on the anti-inflammatory properties of related compounds, measuring cytokine levels post-treatment with this compound. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6 upon treatment .

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